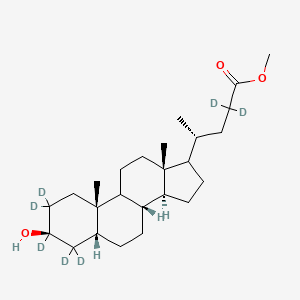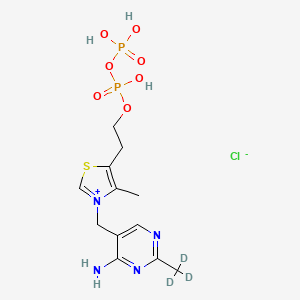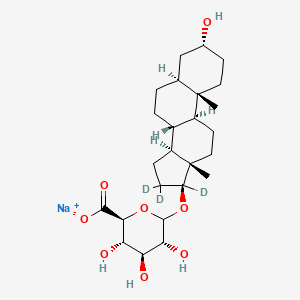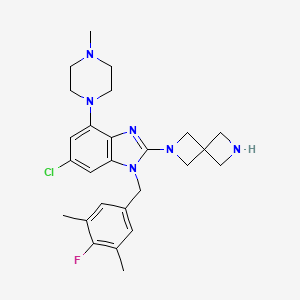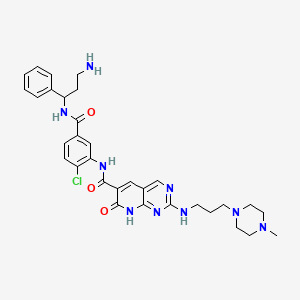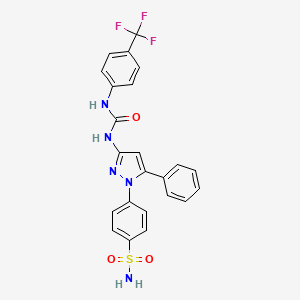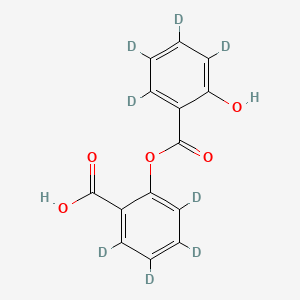
Cdk7/12-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk7/12-IN-1 is a selective inhibitor of cyclin-dependent kinase 7 and cyclin-dependent kinase 12. Cyclin-dependent kinases are crucial regulators of cell cycle progression and transcriptional control. Inhibitors targeting these kinases have shown promise in cancer therapy due to their ability to disrupt the proliferation of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk7/12-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis procedures. This involves optimizing reaction conditions to ensure high yield and purity. The process may include continuous flow chemistry, automated synthesis, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Cdk7/12-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are utilized under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and selectivity.
Scientific Research Applications
Cdk7/12-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a tool to study the role of cyclin-dependent kinases in various chemical processes.
Biology: It helps in understanding the regulation of the cell cycle and transcriptional control in biological systems.
Medicine: this compound is being investigated for its potential as an anticancer agent, particularly in cancers with dysregulated cyclin-dependent kinase activity.
Industry: The compound is used in the development of new therapeutic agents and in the study of drug resistance mechanisms.
Mechanism of Action
Cdk7/12-IN-1 exerts its effects by selectively inhibiting the activity of cyclin-dependent kinase 7 and cyclin-dependent kinase 12. These kinases are involved in the phosphorylation of key proteins that regulate the cell cycle and transcription. By inhibiting these kinases, this compound disrupts the progression of the cell cycle and transcriptional processes, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
ICEC0942 (CT7001): Another selective inhibitor of cyclin-dependent kinase 7, currently in clinical trials.
SY-1365: A selective cyclin-dependent kinase 7 inhibitor with demonstrated anticancer activity.
SY-5609: A potent and selective cyclin-dependent kinase 7 inhibitor in clinical development.
LY3405105: A selective cyclin-dependent kinase 7 inhibitor with promising preclinical results.
Uniqueness
Cdk7/12-IN-1 is unique due to its dual inhibition of both cyclin-dependent kinase 7 and cyclin-dependent kinase 12, providing a broader spectrum of activity compared to inhibitors targeting only cyclin-dependent kinase 7. This dual inhibition may offer enhanced therapeutic potential, particularly in cancers with complex dysregulation of cyclin-dependent kinases.
Properties
Molecular Formula |
C25H34N8O |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(3R,4R)-4-[[[7-[(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)methylamino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol |
InChI |
InChI=1S/C25H34N8O/c1-15(2)19-12-29-33-23(28-13-20-17(4)30-24-9-16(3)6-8-32(20)24)10-22(31-25(19)33)27-11-18-5-7-26-14-21(18)34/h6,8-10,12,15,18,21,26,28,34H,5,7,11,13-14H2,1-4H3,(H,27,31)/t18-,21+/m1/s1 |
InChI Key |
IHXKZRXUGKSPTO-NQIIRXRSSA-N |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)CNC3=CC(=NC4=C(C=NN34)C(C)C)NC[C@H]5CCNC[C@@H]5O)C |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)CNC3=CC(=NC4=C(C=NN34)C(C)C)NCC5CCNCC5O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium](/img/structure/B12422451.png)
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)



